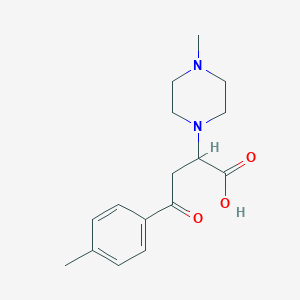
4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as MPMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism. MPMPA has been shown to have potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
Analogs of 4-oxobutanoic acids, including structures similar to 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, have been explored for their anti-inflammatory activity. Studies reveal that the modifications of the 4-oxobutanoic acid structure can impact its anti-inflammatory effectiveness. For instance, analogs containing a double bond or a methyl group in specific positions were synthesized and evaluated, comparing their activity to standard compounds, indicating the importance of structural variations on biological activity (Kuchař et al., 1995).
Inhibition of Glycolic Acid Oxidase
Compounds structurally related to 4-oxobutanoic acids have shown potent inhibition of glycolic acid oxidase, a key enzyme involved in metabolic pathways. Synthesis of 4-substituted 2,4-dioxobutanoic acids demonstrated significant in vitro inhibitory activity against this enzyme, highlighting the potential therapeutic applications of these compounds in diseases where glycolic acid oxidase plays a role (Williams et al., 1983).
Apoptosis Induction
4-Methylthio-2-oxobutanoic acid, a compound in the same chemical family as 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, has been found to inhibit the growth of human cell lines in a dose-dependent manner, inducing apoptosis independently of the down-regulation of ornithine decarboxylase. This suggests potential applications in cancer research, where apoptosis induction is a key therapeutic strategy (Tang et al., 2006).
Analytical Tool for Monitoring Pesticide Residues
4-Oxobutanoic acid derivatives have been utilized in the development of sensitive analytical methods for the detection of pesticide residues in fruit samples. Specifically, derivatives have been synthesized for use in enzyme-linked immunosorbent assays (ELISAs), demonstrating the versatility of 4-oxobutanoic acid compounds in environmental and food safety applications (Zhang et al., 2008).
Molecular Docking and Biological Activity Studies
Studies on derivatives of 4-oxobutanoic acid have included molecular docking, vibrational, structural, electronic, and optical analyses to understand their interaction with biological targets. Such investigations provide insights into the pharmacological importance of these compounds, including their role in inhibiting growth factors and potential applications in treating diseases with an overexpression of specific growth factors (Vanasundari et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-3-5-13(6-4-12)15(19)11-14(16(20)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPMIMJYCWLXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)
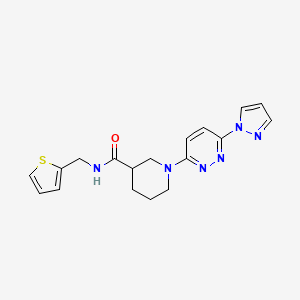
![1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2560185.png)
![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)
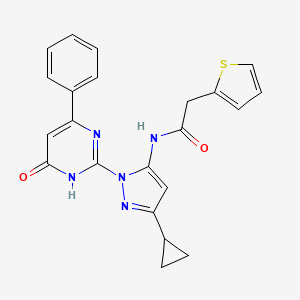
![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)


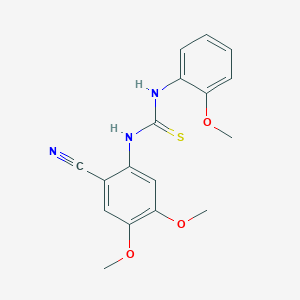
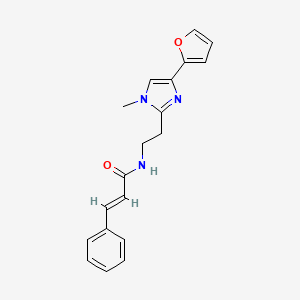
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)